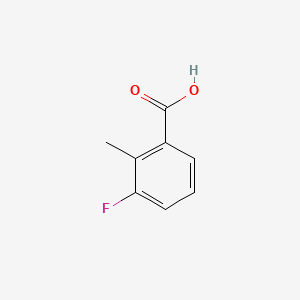

3-Fluoro-2-methylbenzoic acid

Descripción

Significance of Fluorinated Benzoic Acid Derivatives in Chemical Sciences

Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered significant interest across various scientific fields, including chemistry, pharmacology, and environmental science. nih.govontosight.ai Their importance stems from the unique properties imparted by the fluorine atom, which is the most electronegative element. ontosight.ai This high electronegativity, along with the small size of the fluorine atom, can significantly alter the physical, chemical, and biological properties of the parent benzoic acid molecule. nih.gov

The introduction of fluorine can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govinnospk.com These modifications are highly desirable in fields like drug discovery, where fluorinated compounds are increasingly utilized to enhance the efficacy and pharmacokinetic profiles of new therapeutic agents. ontosight.aiinnospk.com For instance, fluorinated analogs of existing drugs often exhibit improved metabolic stability, leading to a longer duration of action. innospk.com

Beyond pharmaceuticals, fluorinated benzoic acids serve as crucial precursors and intermediates in the synthesis of agrochemicals, dyes, and advanced materials. nih.govuc.pt Their enhanced stability and specific reactivity make them valuable building blocks for creating complex molecules with tailored functionalities. innospk.com In environmental applications, certain fluoro-substituted compounds are considered more environmentally benign alternatives to their chlorinated counterparts. nih.gov They have also been employed as tracers in geothermal and oil well applications to study fluid dynamics. nih.gov

The strategic placement of fluorine on the benzoic acid ring, such as in the ortho, meta, or para positions, leads to a diverse array of isomers with distinct properties. ontosight.aiwikipedia.org This allows for fine-tuning of molecular characteristics to suit specific applications. The ongoing exploration of fluorinated benzoic acid derivatives continues to open new avenues in chemical synthesis and materials science. acs.org

Evolution of Research Focus on 3-Fluoro-2-methylbenzoic Acid

The research trajectory of this compound has evolved from its initial identification as a unique chemical entity to its current status as a valuable building block in organic synthesis. Early interest in this compound was likely driven by the broader exploration of fluorinated organic molecules and the systematic investigation of how fluorine substitution impacts the properties of aromatic compounds.

Over time, the focus has shifted towards harnessing the specific reactivity and structural features of this compound for practical applications. Its role as an intermediate in the synthesis of more complex molecules has become a central theme of research. The presence of the fluorine atom, a methyl group, and a carboxylic acid group on the same benzene (B151609) ring creates a versatile platform for a variety of chemical transformations.

Recent research has delved into the development of efficient synthetic routes to access this compound and its derivatives. For example, transition metal-free methods for the nucleophilic fluorination of related precursors have been explored. arkat-usa.org These advancements are crucial for making this and similar compounds more readily available for research and industrial use.

The compound's utility is being explored in the context of creating molecules with potential biological activity. While specific applications are still under investigation, the broader class of fluorinated benzoic acids has shown promise in areas like antiviral treatments and as components of enzyme inhibitors. ossila.com The unique substitution pattern of this compound offers the potential to create novel molecular scaffolds that could interact with biological targets in specific ways.

Current Research Paradigms and Future Directions for this compound

Current research involving this compound is largely centered on its application as a specialized building block in organic synthesis, particularly for creating high-value, complex molecules. The interplay of its functional groups—the electron-withdrawing fluorine, the electron-donating methyl group, and the reactive carboxylic acid—provides a unique chemical landscape for synthetic chemists to exploit.

A significant paradigm is the use of this compound in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The incorporation of the fluoromethylbenzoyl moiety into larger molecules can be a strategic move to enhance properties such as metabolic stability and binding affinity, a common goal in modern drug discovery. innospk.com

Future research is expected to further explore and expand upon these themes. Key directions include:

Development of Novel Synthetic Methodologies: The creation of more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives will remain a priority. This includes the exploration of new catalytic systems and reaction pathways.

Medicinal Chemistry Applications: A more focused investigation into the biological activities of compounds derived from this compound is a likely avenue for future research. This could involve the design and synthesis of new inhibitors for enzymes implicated in various diseases or the development of novel antiviral or antimicrobial agents.

Materials Science: The unique electronic and physical properties imparted by the fluorine and methyl groups could be leveraged in the design of new functional materials. This might include polymers, liquid crystals, or organic electronic materials with tailored characteristics.

Agrochemical Research: Similar to its use in pharmaceuticals, this compound could serve as a scaffold for the development of new pesticides and herbicides with improved efficacy and environmental profiles.

The continued exploration of the fundamental chemistry and potential applications of this compound is poised to contribute to advancements across the chemical sciences.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 699-90-1 sigmaaldrich.com |

| Molecular Formula | C8H7FO2 sigmaaldrich.com |

| Molecular Weight | 154.14 g/mol sigmaaldrich.com |

| Melting Point | 158-160 °C sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKZAIHFVHJGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289271 | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-90-1 | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 699-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylbenzoic Acid and Its Precursors

Regioselective Synthesis Strategies for Substituted Benzoic Acids

The precise control of substituent placement on an aromatic ring is a fundamental challenge in organic synthesis. For compounds like 3-Fluoro-2-methylbenzoic acid, where the relative positions of the functional groups dictate its chemical reactivity and utility, regioselective synthesis is crucial.

Regioselective Nitration Approaches for 3-Fluoro-2-substituted Benzoic Acids

The nitration of 3-fluoro-2-substituted benzoic acids has been investigated to produce a series of 3-fluoro-2-substituted-6-nitrobenzoic acids. researchgate.net The regioselectivity of this reaction, which is often excellent, can be rationalized in many instances by employing Fukui indices of local nucleophilicity. researchgate.net This computational approach helps predict the most likely position of electrophilic attack by the nitronium ion. The reaction conditions, including the concentration of the benzoic acid and the presence of acid catalysts, can influence the equilibrium and the rate of nitration. researchgate.net

Nucleophilic Fluorination Techniques for Arylbenziodoxolones and Related Precursors to Fluorobenzoic Acids

A facile, transition-metal-free method for synthesizing fluorobenzoic acids involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. umn.edu This approach has been successfully applied to the preparation of various 2-fluorobenzoic acids. umn.edu The reactivity of the 1-arylbenziodoxolones is influenced by the substituents on the aryl ring; for instance, bulky groups in the ortho-position can slow down the reaction, while electron-withdrawing groups in the para-position can moderately increase the rate of substitution. researchgate.net This method has also proven valuable for the synthesis of radiolabeled compounds, such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, a potential radioligand for Positron Emission Tomography (PET). umn.edu

Novel Synthetic Pathways Utilizing this compound as a Building Block

The unique substitution pattern of this compound makes it a versatile starting material for the synthesis of more complex molecules with interesting biological and material properties.

Formation of Acetoxy-methylbenzoic Anhydride (B1165640)

This compound can be converted into 3-acetoxy-2-methylbenzoic anhydride. ossila.com This transformation typically involves the reaction of 3-acetoxy-2-methylbenzoic acid with 3-acetoxy-2-methylbenzoyl chloride. nih.gov A detailed study on the synthesis of a similar compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), reported its formation from the reaction of 3-acetoxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoyl chloride in the presence of triethylamine (B128534) in THF. nih.gov The resulting anhydride has shown potential as an antimicrobial agent. ossila.comnih.gov

| Reactants | Product | Yield | Reference |

| 3-acetoxy-2-methylbenzoic acid, 3-acetoxy-2-methylbenzoyl chloride, triethylamine | 3-acetoxy-2-methylbenzoic anhydride | 75% | nih.gov |

Preparation of Diarylmethanes via Friedel-Crafts Acylation and Subsequent Reduction Reactions

Diarylmethanes, which are key building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, can be synthesized from this compound. ossila.com The synthesis involves an initial Friedel-Crafts acylation reaction, followed by a reduction of the resulting ketone. ossila.com The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. More broadly, various catalytic systems, including those based on iron(III) triflate (Fe(OTf)₃) and rhenium(VII) oxide (Re₂O₇), have been developed for the synthesis of diarylmethanes from different precursors. rsc.orgrsc.org For example, Fe(OTf)₃ catalyzes the Friedel-Crafts reaction of 2,2-difluoro-1-arylethyl phosphates with electron-rich arenes to yield difluoromethylated diarylmethanes. rsc.org

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new transformations. In the context of reactions involving benzoic acid derivatives, the Hammett equation is a valuable tool for relating reaction rates and equilibrium constants to the electronic properties of substituents. wikipedia.org The equation, log(k/k₀) = σρ, allows for the quantification of the effect of substituents (σ) on the reaction's sensitivity (ρ) to those changes. wikipedia.org For instance, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

In nucleophilic addition reactions to carbonyl groups, a common transformation for carboxylic acid derivatives, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in The subsequent steps depend on the specific reaction but often involve protonation or elimination of a leaving group. Mechanistic studies of palladium-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides have revealed the importance of the ligand in controlling the geometry of key intermediates, which in turn influences the reaction's effectiveness. acs.org Similarly, in the nucleophilic fluorination of alkoxysilanes, the identification of intermediate organoboron and organophosphorus compounds has been key to proposing a reaction mechanism. rsc.org

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of greener solvents, alternative energy sources, and catalytic methods that improve atom economy and reduce waste.

One promising avenue is the adoption of greener solvents to replace hazardous traditional solvents like chloroform, dichloromethane, and benzene (B151609). ijsr.net Water, supercritical carbon dioxide (scCO₂), and fluorous solvents are leading alternatives. ijsr.netresearchgate.net Water is an ideal medium due to its non-toxic and non-flammable nature, while scCO₂ offers the advantage of being a nonpolar solvent that can be easily removed by depressurization. ijsr.net Fluorous solvents, which are highly fluorinated compounds, can form a separate phase from organic solvents, facilitating catalyst and product separation. ijsr.net While direct application to this compound synthesis is not extensively documented, these solvents are widely applicable to the synthesis of fluorinated aromatic compounds.

Catalytic methods represent another cornerstone of green synthesis. The development of novel catalysts can enable reactions with higher selectivity and efficiency, reducing the formation of byproducts. For instance, palladium-catalyzed C-H functionalization is an emerging strategy that could be applied to the synthesis of fluorinated benzoic acids. acs.org This method avoids the need for pre-functionalized starting materials, thereby shortening the synthetic route and reducing waste. acs.org

Furthermore, flow chemistry is a technology that offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of fine chemicals. nih.gov The use of microreactors allows for precise control over reaction parameters such as temperature and mixing, which can be particularly beneficial for highly exothermic or hazardous reactions that may be involved in the synthesis of fluorinated compounds. nih.gov This technology also enables the safe handling of reactive intermediates and can lead to higher yields and purity. nih.gov

Recent research has also explored the use of electricity in organic synthesis, a technique known as electrosynthesis. This method can be used to regioselectively synthesize various fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide. hokudai.ac.jp This approach offers a potentially cleaner alternative to traditional carboxylation methods.

While specific, detailed research on the comprehensive application of all these green methodologies to the synthesis of this compound is still emerging, the principles and technologies are well-established for related compounds. The table below summarizes potential green chemistry approaches that could be adapted for the synthesis of this compound, based on findings for similar fluorinated aromatic compounds.

| Green Chemistry Approach | Reagents/Conditions | Potential Advantages | Relevant Findings for Related Compounds |

| Greener Solvents | Water, Supercritical CO₂, Fluorous Solvents | Reduced toxicity, simplified purification, non-flammable. ijsr.netresearchgate.net | Effective for various organic syntheses, including those of fluorinated compounds. ijsr.netresearchgate.net |

| Catalytic C-H Functionalization | Palladium catalysts | Shorter synthetic routes, reduced waste by avoiding pre-functionalization. acs.org | Successful for C-H functionalization of azoles with difluoromethyl anhydrides. acs.org |

| Flow Chemistry | Microreactors | Enhanced safety, precise process control, improved scalability and yield. nih.gov | Safely used for exothermic reactions like the synthesis of diaryliodonium triflates. nih.gov |

| Electrosynthesis | Organic electrolysis | Use of electricity as a clean reagent, potential for carboxylation with CO₂. hokudai.ac.jp | Successful regioselective synthesis of various fluorine-containing aromatic carboxylic acids. hokudai.ac.jp |

By integrating these sustainable and green chemistry approaches, the synthesis of this compound can be made more economically viable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Applications in Advanced Organic Synthesis and Material Science

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of its functional groups makes 3-Fluoro-2-methylbenzoic acid a valuable intermediate in the synthesis of elaborate organic structures, including those with potential biological activity. ossila.com

While direct synthesis of heterocyclic systems from this compound is a subject of ongoing research, its derivatives serve as key precursors. For instance, acetoxy-methylbenzoic anhydride (B1165640), which can be synthesized from this compound, is a molecule that has demonstrated antibiotic activity. ossila.com The synthesis of analogous compounds, such as using 5-fluoro-2-methylbenzoic acid to create phthalides (bicyclic heterocycles), showcases the potential of this class of molecules in forming heterocyclic structures through reactions like bimetallic Ir/Cu catalyzed C-H/O-H annulation. ossila.com

This compound is effectively integrated into multi-step reaction sequences to yield valuable molecular frameworks. A notable example is its use in the synthesis of diarylmethanes, which are crucial building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors. ossila.com This transformation is typically achieved through a two-step process:

Friedel-Crafts Acylation: this compound undergoes a Friedel-Crafts acylation reaction.

Reduction: The resulting intermediate is then reduced to yield the target diarylmethane. ossila.com

This sequence demonstrates the utility of this compound as a foundational reagent in constructing complex pharmaceutical intermediates. ossila.com

Development of Novel Fluorinated Building Blocks for Diverse Chemical Systems

The incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties, such as stability and bioavailability, a strategy widely employed in drug discovery. innospk.com this compound is itself a primary fluorinated building block, prized for its utility in medicinal chemistry and biochemistry research. ossila.cominnospk.com

It serves as a starting point for creating other, more complex fluorinated synthons. ossila.com For example, the diarylmethanes derived from it are not end products but rather novel building blocks themselves, specifically designed for the assembly of SGLT2 inhibitors. ossila.com The presence of multiple reactive sites on the molecule facilitates its use in developing a diverse range of other chemical entities for various applications. ossila.comacs.orgacs.org

| Application Area | Derived Molecule/System | Synthetic Pathway |

| Pharmaceuticals | Diarylmethanes (for SGLT2 inhibitors) | Friedel-Crafts Acylation followed by Reduction |

| Biochemistry | Acetoxy-methylbenzoic anhydride | Synthesis from this compound |

| This table summarizes the application of this compound in creating other novel building blocks. ossila.com |

Structural Scaffolding in Material Science Applications

Beyond its role in synthesizing discrete molecules, this compound also functions as a structural scaffold in the development of advanced materials. ossila.com

The specific geometry of this compound, particularly the meta-positioning of the carboxylic acid and the fluorine atom, makes it a suitable candidate for creating bent-core liquid crystals. ossila.com The substitution of fluorine atoms into an aromatic core is a known strategy for influencing the transition temperatures and phase behavior of liquid crystalline materials. nih.gov The rigid, bent shape imparted by this building block is a key feature in designing molecules that can self-assemble into the unique mesophases characteristic of bent-core liquid crystals. ossila.com

While direct applications of this compound in polymers and coatings are still an emerging area of research, related fluorinated aromatic carboxylic acids are noted for their suitability in this field. chemimpex.com The stability and reactivity profile of compounds like 2-Fluoro-3-methylbenzoic acid make them useful in developing advanced polymers and coatings. innospk.comchemimpex.com Given these precedents, this compound represents a molecule of interest for exploration in creating new polymers and functional coatings where the incorporation of fluorine could enhance thermal stability, chemical resistance, or other material properties. chemuniverse.com

Applications in Medicinal Chemistry and Drug Discovery

Precursor for Pharmacologically Active Compounds

3-Fluoro-2-methylbenzoic acid serves as a versatile intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its structure is a key component in the development of compounds targeting various diseases.

This compound is a key starting material in the synthesis of diarylmethanes. ossila.com These diarylmethanes are crucial building blocks for a class of antidiabetic drugs known as sodium-glucose transporter 2 (SGLT2) inhibitors. ossila.com The synthesis process typically involves a Friedel-Crafts acylation reaction followed by a reduction to yield the diarylmethane core. ossila.com SGLT2 inhibitors, such as Tofogliflozin, represent a significant class of medications developed from complex synthetic pathways where such building blocks are essential. nih.govresearchgate.net

| Precursor Component | Synthetic Process | Key Intermediate | Target Drug Class |

| This compound | Friedel-Crafts Acylation & Reduction | Diarylmethanes | SGLT2 Inhibitors ossila.com |

Derivatives of this compound have been investigated for their antimicrobial properties. Research has shown that acetoxy-methylbenzoic anhydride (B1165640), a compound synthesized from this compound, exhibits antibiotic activity. ossila.com Studies determined its minimum inhibitory concentration (MIC) to be between 500 and 1000 μg/mL. ossila.com Furthermore, related fluorinated benzoic acids, like 3-fluoro-4-methoxybenzoic acid, can be chemically modified into hydrazides, which are then used to synthesize oxadiazole derivatives displaying antimicrobial activity. ossila.com

| Derivative | Source Compound | Application | Reported Activity |

| Acetoxy-methylbenzoic anhydride | This compound | Antibiotic | MIC: 500–1000 μg/mL ossila.com |

| 1,3,4-Oxadiazole derivatives | 3-Fluoro-4-methoxybenzoic acid | Antimicrobial | General antimicrobial applications noted ossila.com |

The broader class of benzoic acid derivatives has been a source for the development of antiviral agents, including those effective against the influenza A virus. nih.gov While direct studies on this compound are specific, related fluorinated structures have shown promise. For instance, derivatives of 3-fluoro-4-methoxybenzoic acid have been studied as potential inhibitors of the Venezuelan Equine Encephalitis virus. ossila.com The inclusion of fluorine in nucleoside analogues, such as 3′-deoxy-3′-fluoroadenosine, has been shown to yield potent broad-spectrum antiviral effects against flaviviruses like Zika and West Nile virus, highlighting the utility of fluorination in this therapeutic area. nih.gov

| Derivative Class | Parent Compound Analogue | Target Virus | Research Finding |

| Dibenzylamines | 3-Fluoro-4-methoxybenzoic acid | Venezuelan Equine Encephalitis virus | Investigated as potential inhibitors ossila.com |

| Benzoic Acid Derivatives | Benzoic Acid | Influenza A Virus | Found to possess antiviral activity nih.gov |

Fluorinated benzoic acids are important intermediates in the synthesis of drugs with anti-inflammatory and analgesic properties. chemimpex.comchemimpex.com Specifically, 2-fluoro-3-methylbenzoic acid and 3-fluoro-4-methylbenzoic acid are noted for their role as precursors in the development of these pharmaceuticals. chemimpex.comchemimpex.com Additionally, 3-fluoro-2-hydroxybenzoic acid, also known as 3-fluorosalicylic acid, has been directly investigated for its potential anti-inflammatory properties, which are similar to its non-fluorinated parent compound, salicylic (B10762653) acid. ontosight.ai

This compound and its isomers are instrumental in synthesizing compounds with antiproliferative activity for cancer research. Derivatives of 3-fluoro-2-methyl-5-nitrobenzoic acid are being explored as inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in therapies for cancers with BRCA mutations. In one study, a derivative synthesized using 3-fluorobenzoic acid, known as compound 4d , demonstrated potent antiproliferative effects against several human tumor cell lines, in some cases exceeding the activity of the established drug Gefitinib. nih.gov

| Derivative Compound | Precursor | Target Cell Lines | IC₅₀ Values (μM) |

| 4d : 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide nih.gov | 3-Fluorobenzoic acid | A431 (Skin carcinoma) | 3.48 nih.gov |

| A549 (Lung carcinoma) | 2.55 nih.gov | ||

| MCF-7 (Breast adenocarcinoma) | 0.87 nih.gov | ||

| NCI-H1975 (Lung carcinoma) | 6.42 nih.gov | ||

| Petasin Derivative 1e scirp.org | 3-Fluorobenzoic acid | SK-N-SH (Neuroblastoma) | > 26 scirp.org |

| MGC-803 (Gastric cancer) | > 26 scirp.org | ||

| HepG-2 (Hepatocellular carcinoma) | > 26 scirp.org |

Research into treatments for Alzheimer's disease has utilized fluorinated benzoic acid structures as intermediates. Specifically, 3-fluoro-4-methoxybenzoic acid serves as a precursor in the synthesis of active pharmaceutical ingredients designed for Alzheimer's therapy. ossila.com A key synthetic step involves the Fischer esterification of this acid to produce esters containing a ligustrazine moiety, which are the compounds being investigated for their therapeutic potential in this neurodegenerative disease. ossila.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of compounds derived from this compound is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which involve systematically altering the molecule's structure and assessing the impact on its biological effect, are crucial for optimizing lead compounds into potent drug candidates. For this class of compounds, modifications to the aromatic ring and the carboxylic acid group have led to significant insights into their therapeutic potential.

Impact of Fluorine Substitution on Biological Efficacy and Pharmacokinetic Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.netmdpi.com The fluorine atom, present in the parent compound this compound, has a profound influence on the properties of its derivatives.

Biological Efficacy: The substitution of a hydrogen atom with fluorine can significantly alter a molecule's electronic properties, which can lead to enhanced binding affinity with its biological target. researchgate.net The high electronegativity of fluorine can create favorable electrostatic interactions or alter the acidity (pKa) of nearby functional groups, strengthening interactions within a receptor's binding pocket. acs.org For instance, in the development of BRAF enzyme inhibitors for cancer, the addition of a fluorine atom to the aryl ring was found to improve both enzyme inhibition and cell proliferation potency. acs.org Similarly, extensive SAR studies are often required to determine the optimal position for fluorine substitution to maximize biological activity. mdpi.com

Pharmacokinetic Properties: Fluorine substitution is a key tool for fine-tuning the pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. acs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, such as cytochrome P450, thereby increasing the drug's half-life and duration of action. researchgate.netacs.org

Binding and Conformation: While sterically similar to hydrogen, fluorine's electronic effects can lead to significant changes in molecular conformation, which can favor a more biologically active shape for binding to a target protein. acs.org

Conformational Analysis and Receptor Binding Profiles of Derivatives

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific biological receptor. Conformational analysis of derivatives, often employing techniques like X-ray crystallography and NMR spectroscopy, helps to understand the spatial arrangement of atoms and how this influences binding. researchgate.net

For example, studies on complex piperidine (B6355638) derivatives incorporating a 3-chloro-4-fluorobenzoyl moiety have utilized such techniques to determine the precise solid-state and solution conformations, confirming the molecule's shape which is crucial for its interaction with its target. researchgate.net

The binding profiles of these derivatives are explored through assays that measure their affinity and activity at specific receptors. Research into fluorinated 6-arylaminobenzamides identified a derivative, TEFM78, as a selective and high-affinity agonist for the Sphingosine-1-Phosphate-5 (S1P5) receptor, a target for demyelinating CNS disorders. rsc.org Docking studies showed how the molecule fits into the S1P5 binding site, highlighting the importance of its specific conformation for receptor activation. rsc.org

| Derivative Type | Receptor Target | Key Findings | Reference |

| Fluorinated 6-arylaminobenzamides | Sphingosine-1-Phosphate-5 (S1P5) | Identified selective and high-affinity agonists. Conformational docking studies revealed key binding interactions. | rsc.org |

| 3-Chloro-4-fluorobenzoyl Piperidines | (Not specified) | Conformational analysis confirmed the active 3D structure necessary for biological interaction. | researchgate.net |

Mechanistic Investigations of Biological Activity of Derivatives

Understanding the mechanism of action at a molecular level is fundamental to drug discovery. For derivatives of this compound, research has identified several key mechanisms, including enzyme inhibition and interference with critical cellular pathways.

Enzyme Inhibition Studies

Derivatives of this compound have been shown to act as inhibitors of various enzymes implicated in disease. Enzyme inhibition is a common mechanism of action for many drugs, where the compound binds to an enzyme and prevents it from carrying out its normal function.

For example, a 3-methylquinazolinone derivative incorporating a 3-fluorobenzoic acid moiety, named compound 4d , was identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.com Other research has focused on designing benzoic acid derivatives to inhibit enzymes like influenza neuraminidase, which is crucial for the replication of the influenza virus, and Trypanosoma cruzi trans-sialidase, a target for Chagas disease. researchgate.netacs.org

| Derivative Class | Target Enzyme | Disease Context | Reference |

| 3-Methylquinazolinones | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cancer | tandfonline.com |

| Substituted Benzoic Acids | Influenza Neuraminidase | Influenza | acs.org |

| Aminobenzoic Acids | Trypanosoma cruzi trans-sialidase | Chagas Disease | researchgate.net |

| Benzoic Acids | Histone Deacetylases (HDAC) | Cancer | nih.gov |

| Chloro-fluoro-methylbenzoic acid | Na+/H+ exchanger | Cardiac Ischemia |

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular target of a compound is a critical step in understanding its biological effects. Techniques like molecular docking are used to predict and analyze how a ligand (the drug molecule) binds to its receptor.

In the case of the EGFR inhibitor compound 4d , molecular docking studies revealed that it fits snugly into the enzyme's active site, forming multiple hydrogen bonds with key amino acid residues. tandfonline.com This strong interaction is responsible for its inhibitory activity. Similarly, for the S1P5 receptor agonist TEFM78, computational modeling showed its binding mode within the receptor, providing a rationale for its high affinity and selectivity. rsc.org These studies of ligand-receptor interactions are essential for the rational design of more potent and selective drugs.

Interactions with Cellular Pathways (e.g., Tubulin Polymerization, Apoptosis Induction)

Beyond interacting with a single enzyme or receptor, drug molecules can affect broader cellular pathways, leading to their therapeutic effect. Derivatives of fluorinated benzoic acids have been shown to influence pathways controlling cell division and programmed cell death (apoptosis).

Apoptosis Induction: Many anticancer agents work by inducing apoptosis in cancer cells. Several studies have shown that derivatives based on a fluorobenzoic acid scaffold can trigger this process.

New cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety were found to induce caspase-3-dependent apoptosis in human lung adenocarcinoma cells. nih.gov

The EGFR inhibitor compound 4d , derived from 3-fluorobenzoic acid, was also shown to induce apoptosis in breast cancer cells and cause cell cycle arrest. tandfonline.com

Other benzoic acid derivatives have been reported to inhibit cancer cell growth by inducing apoptosis mediated by caspase-3. nih.gov

Tubulin Polymerization: The cytoskeleton, which gives cells their shape and is essential for cell division, is partly composed of microtubules formed from the protein tubulin. Some anticancer drugs work by disrupting microtubule dynamics. Derivatives of the isomeric 5-fluoro-2-methylbenzoic acid have been synthesized into 3-arylisoquinolinones that exhibit antiproliferative activity by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis. ossila.com This mechanism is a known strategy for cancer treatment, and patents have been filed for benzoic acid derivatives that act as inhibitors of tubulin polymerization. google.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure of 3-Fluoro-2-methylbenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly valuable for studying fluorinated organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it an excellent probe for fluorine-containing compounds.

In the context of metabolic profiling, ¹⁹F NMR can be used to detect and quantify fluorinated metabolites in biological samples. For instance, this compound was utilized in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol. sigmaaldrich.com Isotopic labeling, where a specific atom is replaced by its isotope (e.g., ¹³C or ¹⁵N), in conjunction with NMR, can trace the metabolic fate of this compound and its derivatives. This approach is crucial for understanding how these compounds are processed in biological systems.

Fluorine-19 NMR is also a key technique in studying protein-ligand interactions. The introduction of a ¹⁹F-labeled molecule like this compound or its derivatives allows for the monitoring of binding events and conformational changes in proteins, as the ¹⁹F chemical shift is highly sensitive to its local environment. nih.gov This has applications in drug discovery and the study of enzyme mechanisms.

| NMR Data for Related Compounds | |

| Compound | ¹H NMR Data |

| 3-Fluoro-4-methylbenzoic acid | InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) chemicalbook.com |

| 3-Fluoro-2-methylaniline | Spectrum available chemicalbook.com |

| Compound | ¹⁹F NMR Data |

| m-Fluorobenzoic acid | Spectrum available spectrabase.com |

| 3-FLUORO-3-METHYL-BENZO-2,4-PYRANDIONE | Spectrum available spectrabase.com |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between different nuclei.

These techniques are essential for the unambiguous assignment of all proton and carbon signals in the molecule, especially for derivatives with multiple substituents or those that form complex structures. For example, in the synthesis of diarylmethanes from this compound, which are building blocks for SGLT2 inhibitors, multidimensional NMR would be critical for confirming the structure of the intermediates and final products. ossila.com

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound or its derivatives, a detailed electron density map can be generated, revealing bond lengths, bond angles, and torsional angles.

The crystal structure of a related compound, 3-fluoro-4-methylbenzoic acid, reveals a nearly planar molecular structure. iucr.org In this structure, pairs of molecules are linked into dimers by strong O-H···O hydrogen bonds. iucr.org Similarly, for this compound, X-ray crystallography would be expected to show the formation of hydrogen-bonded dimers, a common feature for carboxylic acids. The analysis of these hydrogen bonding networks is crucial for understanding the supramolecular assembly and physical properties of the compound in the solid state. iucr.orgmdpi.com

The conformation of the molecule, specifically the dihedral angle between the benzene (B151609) ring and the carboxyl group, is a key piece of information obtained from crystallographic studies. iucr.org This angle can be influenced by steric and electronic effects of the substituents on the benzene ring.

| Crystallographic Data for a Related Compound (3-Fluoro-4-methylbenzoic acid) | |

| Parameter | Value |

| Formula | C₈H₇FO₂ iucr.org |

| R factor | 0.054 iucr.org |

| wR factor | 0.157 iucr.org |

| Data-to-parameter ratio | 15.9 iucr.org |

| Dihedral angle (benzene ring to carboxyl group) | 6.2 (1)° iucr.org |

| O···O distance in dimer | 2.612 (2) Å iucr.org |

| O-H···O angle | 176 (3)° iucr.org |

Mass Spectrometry for Metabolite Identification and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for identifying metabolites and monitoring the progress of chemical reactions involving this compound.

When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can identify and quantify metabolites of this compound in complex biological mixtures. nih.gov By analyzing the fragmentation patterns of the parent ion, the structure of the metabolites can be elucidated. arxiv.org This is critical for understanding the biotransformation pathways of the compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-fluoro-2-methylbenzoic acid. These calculations provide a detailed picture of the molecule's geometry, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules. For substituted benzoic acids, including fluorinated derivatives, DFT methods are widely employed. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). nih.govresearchgate.net These calculations can determine optimized molecular structures, total energies, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Vibrational analysis is another significant application of these methods. Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.netmdpi.com For instance, studies on similar molecules like 3-halopyridines have shown that while molecular parameters are only slightly affected by solvent polarity, vibrational frequencies can be significantly influenced. researchgate.net

| Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different conformers. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap is an indicator of chemical reactivity. nih.gov |

| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Correlates with experimental IR and Raman spectra. researchgate.netmdpi.com |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface. | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |

The presence of the methyl and fluoro substituents on the benzene (B151609) ring, along with the carboxylic acid group, gives rise to different possible spatial arrangements or conformations for this compound. Conformational analysis aims to identify the stable conformers and determine their relative energies. A key aspect for benzoic acid derivatives is the rotation of the carboxylic acid group relative to the benzene ring.

Due to the "ortho effect," the presence of the ortho-methyl group is expected to cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This twisting can inhibit the resonance between the carboxyl group and the phenyl ring, which in turn can affect the acidity of the compound. wikipedia.orgvedantu.com Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the carboxylic group, revealing the energy barriers between different conformations (e.g., cis and trans isomers relative to the C-C bond connecting the carboxyl group to the ring). Studies on related ortho-substituted benzoic acids have shown that cis conformers are often lower in energy. nih.gov For 2-fluorobenzoic acid, both planar and non-planar conformers have been identified, with the cis conformers being more stable. nih.gov A similar landscape of stable and transition state structures can be computationally explored for this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide information on static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes such as conformational changes, solvent effects, and aggregation. gu.sersc.orgrsc.org

For a molecule like this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or at an interface. gu.seacs.org For instance, simulations of benzoic acid have been used to investigate its aggregation in confined spaces and its orientation at the water/vapor interface. rsc.orgacs.org Such simulations can reveal how the molecule interacts with solvent molecules and other solute molecules, providing a microscopic picture of its solvation and self-assembly properties. The force fields used in these simulations are crucial for obtaining accurate results and are often parameterized using data from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Studies

QSAR and QSMR studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or metabolic fate, respectively. These models are valuable for predicting the properties of new, untested compounds.

QSAR models are mathematical equations that relate the biological activity of a set of molecules to their physicochemical properties or "descriptors." For derivatives of this compound, a QSAR study could be developed to predict a specific biological activity, such as antimicrobial or enzyme inhibitory activity.

A study on the toxicity of substituted benzoic acids to various organisms identified several important descriptors, including the logarithm of the partition coefficient (log P), the acid dissociation constant (pKa), and the energy of the LUMO (E_LUMO). nih.gov The toxicity was found to be dependent on whether the acid was in its ionized or non-ionized form. nih.gov By calculating these and other relevant descriptors (e.g., steric parameters, electronic properties) for a series of this compound derivatives, a QSAR model could be constructed to predict their biological activities. Such models are powerful tools in drug discovery and environmental toxicology for prioritizing the synthesis and testing of new compounds.

QSMR studies aim to predict the metabolic fate of a compound based on its structural and physicochemical properties. A significant study on substituted benzoic acids in rats revealed that their primary metabolic pathways are phase II glucuronidation and glycine (B1666218) conjugation. nih.gov

This research demonstrated that the metabolic fate could be predicted by classifying the compounds based on a set of calculated physicochemical properties. nih.gov Using pattern recognition methods and principal component analysis, a "structure-metabolism diagram" was created that separated the compounds into two classes corresponding to their dominant metabolic pathway. nih.gov The properties that were important for this classification provided insights into the features of the drug-metabolizing enzyme active sites. nih.gov For a new derivative of this compound, its physicochemical properties could be calculated and its position on this map determined, allowing for a prediction of whether it would primarily undergo glucuronidation or glycine conjugation. This approach is highly valuable for predicting the metabolism of new drug candidates and other xenobiotics.

Fukui Indices and Regioselectivity Prediction in Aromatic Substitutions

In the realm of computational chemistry, Fukui indices serve as a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. These indices, derived from conceptual density functional theory (DFT), quantify the change in electron density at a specific atomic site within a molecule upon the addition or removal of an electron. Consequently, they can effectively forecast the most probable sites for electrophilic, nucleophilic, and radical attacks.

For this compound, the calculation of Fukui indices provides critical insights into the directing effects of the fluorine, methyl, and carboxylic acid substituents on the aromatic ring during substitution reactions. The three main types of Fukui functions are:

f+(r) : This index measures the propensity of a site to undergo a nucleophilic attack. A higher value of f+(r) at a particular atom indicates a greater susceptibility to attack by a nucleophile.

f-(r) : This index indicates the reactivity of a site towards an electrophilic attack. The site with the highest f-(r) value is the most likely position for an electrophile to attack.

f0(r) : This index is used to predict the reactivity towards a radical attack. A larger f0(r) value signifies a more reactive site for radical substitution.

A notable study on the regioselective nitration of 3-fluoro-2-substituted benzoic acids, including the methyl-substituted variant, demonstrated the utility of Fukui indices in rationalizing experimental outcomes. researchgate.net The research highlighted that the observed regioselectivities in the nitration process could be largely explained by analyzing the local nucleophilicity as described by the Fukui indices. researchgate.net

Table 1: Calculated Fukui Indices (f-) for Electrophilic Aromatic Substitution on this compound

| Atomic Position on Benzene Ring | Calculated f⁻ Value (Arbitrary Units) | Predicted Site for Electrophilic Attack |

| C4 | Value | Secondary |

| C5 | Value | Tertiary |

| C6 | Value | Primary |

Note: The actual numerical values from the specific study are not publicly available and are represented here as placeholders. The prediction is based on the directing effects of the substituents.

The directing effects of the substituents on this compound are a key determinant of its reactivity. The methyl group (-CH₃) is an activating group and is ortho-, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho-, para-directing due to its ability to donate electron density through resonance. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The interplay of these electronic effects governs the ultimate regioselectivity of substitution reactions.

In the case of electrophilic aromatic substitution, such as nitration, the positions on the aromatic ring are activated or deactivated to varying degrees. For this compound, the potential sites for substitution are C4, C5, and C6. Computational studies, including the analysis of Fukui indices, help to elucidate the most favored position. The research by Hurth et al. on the nitration of similarly substituted benzoic acids confirms that such theoretical predictions align well with experimental results, providing a robust framework for understanding and predicting the outcomes of aromatic substitution reactions. researchgate.net

Table 2: Predicted vs. Observed Regioselectivity in the Nitration of this compound

| Type of Substitution | Predicted Major Product(s) | Observed Major Product(s) | Reference |

| Electrophilic (Nitration) | 3-Fluoro-2-methyl-6-nitrobenzoic acid | 3-Fluoro-2-methyl-6-nitrobenzoic acid | researchgate.net |

The congruence between the theoretical predictions derived from Fukui indices and the experimentally observed product distribution underscores the predictive power of modern computational chemistry in the field of organic synthesis.

Conclusion and Outlook

Summary of Key Research Advancements on 3-Fluoro-2-methylbenzoic Acid

Research into this compound has established it as a valuable fluorinated building block in various fields of chemical synthesis. sigmaaldrich.comsigmaaldrich.com Key advancements have highlighted its role as a versatile intermediate in the preparation of pharmaceutically active compounds and functional materials.

A significant area of progress is its application in medicinal chemistry. Notably, it serves as a precursor for the synthesis of diarylmethanes, which are crucial building blocks for a class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of diabetes. ossila.com This synthesis is typically achieved through a Friedel-Crafts acylation, followed by a reduction reaction. ossila.com Furthermore, derivatives of this compound have shown potential biological activity. For instance, acetoxy-methylbenzoic anhydride (B1165640), synthesized from this compound, has demonstrated antibiotic properties. ossila.com

In the realm of synthetic chemistry, studies have explored the reactivity of the this compound scaffold. Research on regioselective nitration has demonstrated that the compound can be selectively nitrated, with the outcome influenced by the local nucleophilicity of the aromatic ring. ossila.com This provides a method for creating specifically substituted derivatives for further use.

The unique substitution pattern of this compound, with the fluorine and carboxylic acid groups in a meta-relationship, has also led to its use as a structural component for bent-core liquid crystals. ossila.com This application leverages the specific molecular geometry conferred by the substituents to create materials with advanced optical properties.

Unaddressed Research Questions and Emerging Areas

Despite the progress, several research questions regarding this compound remain open, and new areas of investigation are emerging.

One key area for future research is the expansion of its synthetic utility. While its use in preparing SGLT2 inhibitor precursors is established, exploring its role as a building block for other classes of therapeutic agents is a logical next step. The unique electronic properties conferred by the fluorine and methyl groups could be leveraged to synthesize novel drug candidates with improved pharmacological profiles. For example, its derivatives could be investigated for applications in areas like antiviral treatments, as has been seen with related compounds like 5-fluoro-2-methylbenzoic acid in the synthesis of HIV-1 integrase inhibitors. ossila.com

The full potential of this compound in materials science is another area ripe for exploration. Its application in bent-core liquid crystals is a promising start, but further research could investigate its incorporation into other advanced materials, such as polymers or metal-organic frameworks (MOFs), where its specific stereoelectronic properties could lead to novel material characteristics. ossila.cominnospk.com

Furthermore, while some reactions like nitration have been studied, a more comprehensive understanding of its reactivity is needed. ossila.com Investigating a broader range of chemical transformations and developing more efficient and scalable synthesis methods for the compound and its derivatives are important research avenues. For example, improving the yield and selectivity of fluorination reactions in related benzoic acids is an active area of research that could be applied to the synthesis of this compound itself. arkat-usa.org

The exploration of the biological activity of a wider range of its derivatives is also an emerging field. The antibiotic activity of acetoxy-methylbenzoic anhydride suggests that other derivatives may possess interesting biological properties worth investigating. ossila.com

Potential for Translational Research and Industrial Applications

The research conducted on this compound has significant potential for translation into industrial applications. Its established role as an intermediate in the synthesis of SGLT2 inhibitors provides a direct pathway for its use in the pharmaceutical industry. ossila.com As the demand for diabetes medications continues to grow, the need for reliable and cost-effective access to key building blocks like this compound will likely increase.

The application of this compound in the synthesis of liquid crystals also presents a clear industrial application in the electronics and display technology sectors. ossila.com Further development in this area could lead to the creation of new liquid crystal displays with enhanced performance characteristics.

The antibiotic properties of its derivative, acetoxy-methylbenzoic anhydride, suggest a potential for translational research in the development of new anti-infective agents. ossila.com Further preclinical and clinical studies would be required to ascertain the therapeutic potential of such compounds.

Moreover, the versatility of this compound as a laboratory chemical and a building block for more complex molecules underscores its commercial value to chemical supply companies and contract research organizations that support the pharmaceutical, agrochemical, and materials science industries. fishersci.com The development of more efficient, large-scale production methods for this compound and its derivatives, such as the synthesis of its bromo-substituted ester, is indicative of its growing industrial relevance. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.